![molecular formula C39H44N2O7 B1581506 Thalrugosaminine CAS No. 22226-73-9](/img/structure/B1581506.png)
Thalrugosaminine
Overview
Description
Thalrugosaminine is a benzylisoquinoline alkaloid isolated from the roots of Thalictrum minus . It shows good antibacterial activity with MIC values of 64-128 µg/ml .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C39H44N2O7 . The molecular weight is 652.78 . More detailed structural analysis would require specific tools and techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
This compound is a benzylisoquinoline alkaloid with a molecular weight of 652.78 and a formula of C39H44N2O7 . Further physical and chemical properties are not specified in the search results .Scientific Research Applications
Antimicrobial Properties
Thalrugosaminine, an alkaloid from Thalictrum rugosum, has shown significant potential in antimicrobial applications. Research has identified its effectiveness in vitro against various microorganisms, demonstrating its potential as a basis for developing new antimicrobial agents. This discovery is pivotal, considering the increasing need for effective antimicrobial substances in the face of rising antibiotic resistance (Wu et al., 1976).
Hypotensive Activity
Further studies have revealed the hypotensive properties of this compound. It has been found effective in lowering blood pressure in animal models, indicating its potential use in treating hypertension. This discovery could pave the way for new therapeutic approaches in the management of blood pressure-related disorders (Wu et al., 1977).
Antibacterial Activity Against Bovine Mastitis
This compound has also been isolated from Thalictrum minus and demonstrated significant antibacterial activity against pathogens causing bovine mastitis. This finding is crucial for veterinary medicine, particularly in the dairy industry, where mastitis remains a significant challenge (Mushtaq et al., 2016).
Potential in Herbal Medicine
Research on Thalictrum foliolosum, which contains this compound, highlights the plant's potential as a source of valuable phytocompounds for herbal medicine. This herb has been traditionally used for various ailments, and its bioactive compounds, including this compound, could contribute to its therapeutic effects (Sharma et al., 2020).
Mechanism of Action
Target of Action
Thalrugosaminine is a benzylisoquinoline alkaloid isolated from the roots of Thalictrum minus . It has been found to exhibit good antibacterial activity . .
Mode of Action
Its antibacterial activity suggests that it may interact with bacterial cells in a way that inhibits their growth or survival .
Result of Action
This compound has been shown to exhibit antibacterial activity, suggesting that it can inhibit the growth or survival of certain bacteria
properties
IUPAC Name |
6,19,20,21,25-pentamethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18(33),19,21,24,26,31-dodecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H44N2O7/c1-40-16-14-25-21-32(43-4)34-22-28(25)29(40)19-24-10-13-31(42-3)33(20-24)47-26-11-8-23(9-12-26)18-30-35-27(15-17-41(30)2)36(44-5)38(45-6)39(46-7)37(35)48-34/h8-13,20-22,29-30H,14-19H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAAPKXOAPZXLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H44N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00944874 | |
Record name | 5,6,6',7,12'-Pentamethoxy-2,2'-dimethyloxyacanthan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00944874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22226-73-9 | |
Record name | THALRUGOSAMININE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277172 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6,6',7,12'-Pentamethoxy-2,2'-dimethyloxyacanthan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00944874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Thalrugosaminine and where is it found?
A1: this compound is a bisbenzylisoquinoline alkaloid first isolated from the plant Thalictrum rugosum, also known as meadow rue. [] This plant is known for its diverse alkaloid content, many of which exhibit biological activities. []
Q2: What biological activities have been reported for this compound?
A2: this compound has demonstrated in vitro activity against Mycobacterium smegmatis, suggesting potential antimicrobial properties. [, ] Additionally, it has shown hypotensive activity in rabbit models, indicating a possible role in blood pressure regulation. [, ]
Q3: What is the chemical structure of this compound?
A3: While the provided abstracts don't detail the full structure, they highlight that this compound is a bisbenzylisoquinoline alkaloid. [] These alkaloids are characterized by two benzylisoquinoline units linked together. The absolute configuration of this compound has been determined as S,S. []
Q4: Have any other Thalictrum species been found to contain this compound?
A4: Yes, besides Thalictrum rugosum, this compound has also been identified in Thalictrum minus race B. [] This finding suggests that the production of this specific alkaloid might not be restricted to a single species within the Thalictrum genus.
Q5: Are there any other alkaloids with similar structures and activities to this compound?
A5: Yes, the research papers mention several other alkaloids isolated from the same plant sources that share structural similarities and/or biological activities with this compound. These include:
- Thalidasine: A bisbenzylisoquinoline alkaloid with hypotensive activity found in both Thalictrum revolutum and Thalictrum minus race B. [, ]
- O-methylthalicberine: Another bisbenzylisoquinoline alkaloid exhibiting hypotensive activity, identified in Thalictrum revolutum. []
- Thalicarpine: This alkaloid, found in Thalictrum revolutum, possesses both hypotensive and antimicrobial activities, similar to this compound. []
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